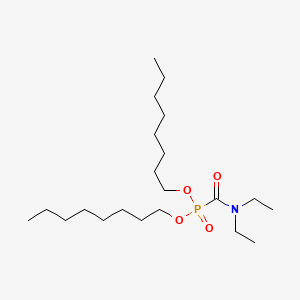

Dioctyl (diethylamino)carbonylphosphonate

説明

Dioctyl (diethylamino)carbonylphosphonate (CAS 1933-57-9) is a phosphonate derivative featuring a diethylamino group and a carbonyl moiety attached to the phosphorus center. Phosphonates are organophosphorus compounds characterized by a direct carbon-phosphorus (C–P) bond, which confers exceptional hydrolytic stability compared to phosphate esters.

特性

CAS番号 |

1933-57-9 |

|---|---|

分子式 |

C21H44NO4P |

分子量 |

405.6 g/mol |

IUPAC名 |

1-dioctoxyphosphoryl-N,N-diethylformamide |

InChI |

InChI=1S/C21H44NO4P/c1-5-9-11-13-15-17-19-25-27(24,21(23)22(7-3)8-4)26-20-18-16-14-12-10-6-2/h5-20H2,1-4H3 |

InChIキー |

WMLWCCYCFTXZFU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOP(=O)(C(=O)N(CC)CC)OCCCCCCCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジオクチル(ジエチルアミノ)カルボニルホスホネートの合成は、通常、制御された条件下でのジオクチルホスファイトとジエチルアミノカルボニルクロリドの反応を伴います。反応は通常、反応物の酸化と加水分解を防ぐために不活性雰囲気下で行われます。 反応混合物はその後、蒸留またはクロマトグラフィーなどの標準的な技術を使用して精製され、目的の生成物が得られます .

工業的製造方法

工業的な環境では、ジオクチル(ジエチルアミノ)カルボニルホスホネートの製造は、同様の合成経路を使用した大規模な反応を伴います。このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と自動化されたシステムを採用して、一貫した品質を確保します。 高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用は、必要な製品仕様を実現するために一般的です .

化学反応の分析

科学研究の応用

ジオクチル(ジエチルアミノ)カルボニルホスホネートには、いくつかの科学研究の応用があります。

化学: 有機合成における試薬として、および配位化学における配位子として使用されています。

生物学: この化合物は、生化学的プローブとしての可能性、および酵素阻害研究において研究されています。

医学: 薬物送達剤としての可能性と、新規医薬品の開発における可能性について研究が進められています。

科学的研究の応用

Dioctyl (diethylamino)carbonylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of new pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

作用機序

類似化合物の比較

類似化合物

- ジオクチルセバケート(DOS)

- ジイソデシルアジペート(DIDA)

- ジオクチルアゼレート(DOZ)

- ジオクチルアジペート(DOA)

独自性

ジオクチル(ジエチルアミノ)カルボニルホスホネートは、ホスホネート基とジエチルアミノカルボニル部分の組み合わせにより、ユニークです。この構造は、独特の化学的および物理的特性を与え、類似の化合物では満たすことができない特定の用途に適しています。 さまざまな化学反応を起こす能力と、さまざまな分野で潜在的に使用できることは、その独自性をさらに際立たせています.

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: The diethylamino-carbonyl group in the target compound distinguishes it from simpler alkyl or halogenated phosphonates. This moiety may enhance metal-coordination capabilities (e.g., in catalysis) or bioactivity, as aminophosphonates are known for enzyme inhibition . Halogenated analogs (e.g., Diethyl [chloro(difluoro)methyl]phosphonate) exhibit higher electrophilicity, making them suitable for nucleophilic substitutions or as intermediates in organofluorine chemistry . Aromatic phosphonates (e.g., Diethyl 2-oxo-2-arylethylphosphonates) are often synthesized via Arbuzov-type reactions and serve as precursors to bioactive heterocycles .

- Michaelis-Arbuzov reactions : Trialkyl phosphites reacting with alkyl halides (e.g., synthesis of Diethyl 2-oxo-2-arylethylphosphonates using triethylphosphite and bromo ketones) .

- Diazo transfer: Employing sulfonyl azides for introducing amino groups (e.g., α-diazocarbonyl phosphonates) .

- Physical Properties: Lipophilicity increases with longer alkyl chains (e.g., dioctyl esters vs. diethyl esters), affecting solubility in organic matrices . Ionic derivatives like Diethyl(aminomethyl)phosphonate oxalate exhibit higher water solubility due to salt formation .

生物活性

Dioctyl (diethylamino)carbonylphosphonate, with the chemical formula C21H44NO4P, is an organophosphorus compound notable for its diverse applications in chemistry, biology, and industry. This article delves into its biological activity, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

Dioctyl (diethylamino)carbonylphosphonate has a unique structure that includes a phosphonate group attached to a diethylamino carbonyl moiety. The molecular weight is approximately 405.6 g/mol, and it is classified under organophosphorus compounds. The compound's structure is critical for its biological interactions and activities.

| Property | Value |

|---|---|

| CAS No. | 1933-57-9 |

| Molecular Formula | C21H44NO4P |

| Molecular Weight | 405.6 g/mol |

| IUPAC Name | 1-dioctoxyphosphoryl-N,N-diethylformamide |

| InChI Key | WMLWCCYCFTXZFU-UHFFFAOYSA-N |

The biological activity of dioctyl (diethylamino)carbonylphosphonate primarily involves its interaction with specific enzymes and biochemical pathways. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which subsequently alters various metabolic processes within cells. This inhibition can lead to significant changes in cellular functions, making it a valuable compound for biochemical studies.

Biological Applications

- Enzyme Inhibition : Dioctyl (diethylamino)carbonylphosphonate has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may affect phosphatase activity, which is crucial in signal transduction pathways.

- Drug Delivery Systems : The compound shows promise as a drug delivery agent due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the study of enzyme mechanisms and interactions.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of dioctyl (diethylamino)carbonylphosphonate on phosphatase enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. The inhibition was dose-dependent, indicating potential therapeutic applications in conditions where phosphatase activity is dysregulated.

Study 2: Drug Delivery

A recent investigation explored the use of dioctyl (diethylamino)carbonylphosphonate as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to standard delivery methods. This suggests that the compound could be developed into effective drug delivery systems.

Study 3: Toxicological Assessment

Toxicological studies have assessed the safety profile of dioctyl (diethylamino)carbonylphosphonate. Results indicated low toxicity levels in mammalian cell lines, supporting its potential use in pharmaceutical applications.

Comparative Analysis with Similar Compounds

Dioctyl (diethylamino)carbonylphosphonate can be compared with other organophosphorus compounds based on their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Dioctyl sebacate | Plasticizer; low toxicity | Commonly used in plastics |

| Diisodecyl adipate | Lubricant; moderate toxicity | Used in industrial applications |

| Dioctyl azelate | Plasticizer; low environmental impact | Biodegradable properties |

Dioctyl (diethylamino)carbonylphosphonate stands out due to its dual role as an enzyme inhibitor and drug delivery agent, which is not commonly found in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。